molecular formula C10H7BrN2O2S B11371190 2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11371190
M. Wt: 299.15 g/mol
InChI Key: HTZPDPDLQILZJV-UHFFFAOYSA-N
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Description

2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 2-bromophenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiadiazole derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

(2-bromophenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-6-9(16-13-12-6)10(14)15-8-5-3-2-4-7(8)11/h2-5H,1H3

InChI Key

HTZPDPDLQILZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC=CC=C2Br

Origin of Product

United States

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